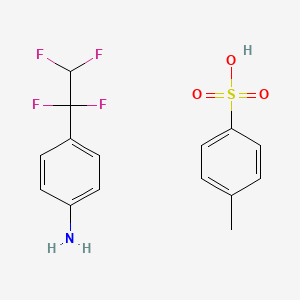
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is a compound that combines the properties of both aniline and sulfonic acid derivatives. This compound is of interest due to its unique chemical structure, which includes a tetrafluoroethyl group attached to the aniline ring and a sulfonic acid group attached to the benzene ring. These functional groups impart distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-tetrafluoroethyl)aniline typically involves the fluorination of aniline derivatives. One common method involves the reaction of aniline with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the tetrafluoroethyl group to the aniline ring .
For the preparation of 4-methylbenzene-1-sulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to facilitate the formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Catalysts and reaction conditions are carefully controlled to maximize the production of the desired compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aniline and benzene rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and sulfonic acid functional groups.
Nucleophilic Substitution: The tetrafluoroethyl group can be involved in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃, H₂SO₄).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Scientific Research Applications
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with polar molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: An intermediate for insecticides.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: A related compound with similar functional groups.
Uniqueness
4-(1,1,2,2-Tetrafluoroethyl)aniline, 4-methylbenzene-1-sulfonic acid is unique due to the combination of the tetrafluoroethyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H15F4NO3S |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-(1,1,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N.C7H8O3S/c9-7(10)8(11,12)5-1-3-6(13)4-2-5;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7H,13H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
RPCKTKMFBXMHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(C(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















